molecular formula C24H20FN3O4S B241918 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241918
M. Wt: 465.5 g/mol
InChI Key: LJYRQFGKCTYZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that belongs to the class of pyrrole derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth. The compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The compound 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a mechanism for eliminating damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

The compound 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer properties. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum therapeutic effect.

Future Directions

There are several future directions for research on 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One possible direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its effects on other diseases, such as neurodegenerative disorders, where oxidative stress and inflammation play a role. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum therapeutic effect.

Synthesis Methods

The synthesis of 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methoxybenzaldehyde, 5-isobutyl-1,3,4-thiadiazol-2-amine, and 7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product.

Scientific Research Applications

The compound 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells.

properties

Product Name

7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

7-fluoro-1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20FN3O4S/c1-12(2)10-18-26-27-24(33-18)28-20(13-4-7-15(31-3)8-5-13)19-21(29)16-11-14(25)6-9-17(16)32-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3

InChI Key

LJYRQFGKCTYZGV-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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